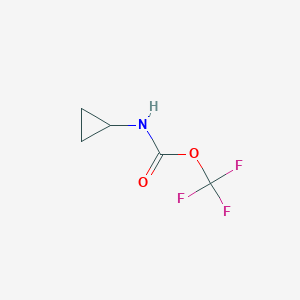

Trifluoromethyl N-cyclopropylcarbamate

Description

Chemical Structure and Properties: Trifluoromethyl N-cyclopropylcarbamate (CAS: 1779123-97-5) is a carbamate derivative featuring a cyclopropylamine group and a trifluoromethyl (CF₃) substituent. Its molecular formula is C₅H₆F₃NO₂, with a molecular weight of 179.10 g/mol . The CF₃ group confers distinct electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs . This compound is typically synthesized via nucleophilic substitution or carbamate-forming reactions under controlled conditions, as seen in analogous synthetic pathways (e.g., THF-mediated reactions with sodium hydride) .

Properties

IUPAC Name |

trifluoromethyl N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2/c6-5(7,8)11-4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRIOSZHCRNKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trifluoromethyl N-cyclopropylcarbamate typically involves the reaction of cyclopropylamine with a trifluoromethylating agent. One common method is the use of trifluoromethyl isocyanate as a reagent, which reacts with cyclopropylamine under mild conditions to form the desired carbamate . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethyl N-cyclopropylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of cyclopropylamines.

Substitution: Formation of trifluoromethyl-substituted derivatives.

Scientific Research Applications

Trifluoromethyl N-cyclopropylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trifluoromethyl N-cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate

- Molecular Formula: C₁₄H₁₈FNO₂; MW: 251.3 g/mol .

- Key Differences: The tert-butyl group replaces the trifluoromethyl group, reducing electronegativity but increasing steric bulk. Safety Profile: Requires precautions for inhalation exposure, as noted in its safety data sheet .

2,2,2-Trifluoroethyl N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]carbamate

- Molecular Formula: C₁₃H₁₂F₃N₅O₂; Synonyms: Multiple variants listed in CymitQuimica’s catalog .

- Key Differences :

1-(N-Boc-Amino)-1-(4-bromophenyl)cyclopropane

- Structure : Combines a 4-bromophenyl group with a Boc-protected cyclopropylamine.

- Key Differences :

Comparative Analysis of Key Properties

Electronic and Steric Effects

- Trifluoromethyl Group : The CF₃ group has an electronegativity of 3.2 (comparable to chlorine) and acts as a bioisostere for isopropyl groups, enhancing metabolic stability and membrane permeability .

Tabulated Comparison

Biological Activity

Trifluoromethyl N-cyclopropylcarbamate (TFMC) is a synthetic compound notable for its unique structural features, particularly the trifluoromethyl and cyclopropyl groups. These functional groups contribute significantly to the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The chemical structure of TFMC is characterized by:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, which can improve bioavailability and binding affinity to biological targets.

- Cyclopropyl moiety : Imparts rigidity to the molecule, potentially influencing its interaction with enzymes or receptors.

This combination makes TFMC a valuable candidate for drug development, particularly in targeting specific biological pathways.

TFMC's mechanism of action is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's binding affinity to specific enzymes or receptors, while the cyclopropylcarbamate moiety modulates overall biological activity. This mechanism can be crucial in developing therapeutic agents aimed at various diseases.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that TFMC exhibits antimicrobial properties, potentially effective against a range of bacterial strains. The trifluoromethyl group may play a role in disrupting bacterial cell membranes or interfering with metabolic processes.

- Neuroprotective Effects : Research indicates that compounds similar to TFMC can selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. By modulating nitric oxide production, TFMC may offer protective effects against neuronal damage.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, suggesting its application in treating metabolic disorders.

Data Table: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Bacterial strains (various) | |

| Neuroprotective | Inhibition of nNOS | |

| Enzyme Inhibition | Specific metabolic enzymes |

Case Studies

Several case studies highlight the potential applications of TFMC:

- Case Study 1 : A study on the antimicrobial efficacy of TFMC against Staphylococcus aureus demonstrated significant inhibitory effects, suggesting its potential as an alternative treatment for resistant bacterial infections.

- Case Study 2 : Research investigating TFMC's neuroprotective properties revealed that it could reduce neuronal cell death in models of oxidative stress, indicating its therapeutic potential in neurodegenerative diseases.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological profile of TFMC:

- Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity, facilitating further biological testing.

- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the trifluoromethyl or cyclopropyl groups can enhance biological activity and selectivity for specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.